(2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
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Overview
Description
(2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid is an organic compound with a complex structure that includes a phenyl group, an amino acid derivative, and a prop-2-en-1-yloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the phenyl group and the prop-2-en-1-yloxycarbonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group or the prop-2-en-1-yloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a phenyl group and a ketone functional group.
Other Amino Acid Derivatives: Compounds with similar amino acid backbones but different substituents.
Uniqueness
(2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2S)-2-phenyl-2-(prop-2-enoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C12H13NO4/c1-2-8-17-12(16)13-10(11(14)15)9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,13,16)(H,14,15)/t10-/m0/s1 |
InChI Key |
VKLQWRQOSFXTSM-JTQLQIEISA-N |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
C=CCOC(=O)NC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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